REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH:9]([OH:12])[CH2:8][CH2:7]1)=[O:5])[CH3:2].N1C=CN=C1.[Si:18](Cl)([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19].C(OCC)C>CN(C)C=O>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH:9]([O:12][Si:18]([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19])[CH2:8][CH2:7]1)=[O:5])[CH3:2]
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Name
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|
Quantity
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10.32 g
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Type
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reactant
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)O
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Name
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|
Quantity
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8.16 g
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Type
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reactant
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Smiles
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N1C=NC=C1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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9.94 g
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Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the mixture was washed with 1M HCl (150 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with diethyl ether (150 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with 1M HCl (100 mL) and saturated sodium chloride solution (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
to afford a clear oil
|
Reaction Time |
16 h |
Name
|
|
Type
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|
Smiles
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C(C)OC(=O)C1CCC(CC1)O[Si](C)(C)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |